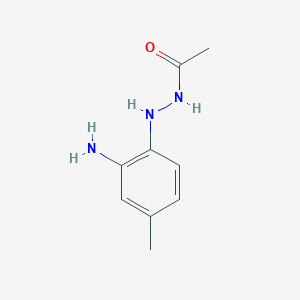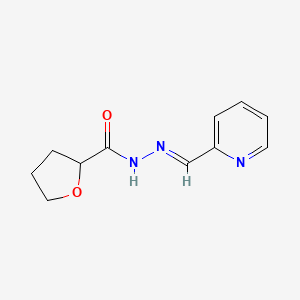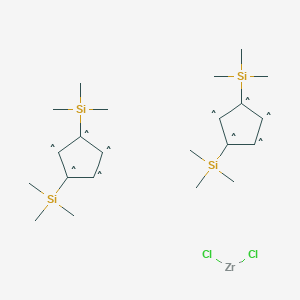
CID 11028272
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 11028272, also known as 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (DCPMICA), is a synthetic compound and a member of the isoxazole family. It is a small molecule that has been studied for its potential therapeutic applications in the treatment of various diseases. The purpose of
Mecanismo De Acción
The mechanism of action of CID 11028272 is not fully understood. However, it is believed that the compound acts by inhibiting the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Furthermore, it has been shown to inhibit the production of nitric oxide (NO) and prostaglandins.
Biochemical and Physiological Effects
CID 11028272 has been shown to possess anti-inflammatory, anti-microbial, and anti-cancer properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are important mediators of inflammation. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Furthermore, it has been shown to inhibit the production of nitric oxide (NO) and prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CID 11028272 has several advantages and limitations for laboratory experiments. One of the main advantages is that it is a small molecule, which makes it easier to synthesize and purify. Additionally, it is stable and has a long shelf life. Furthermore, it is relatively inexpensive to synthesize. However, one of the main limitations is that it is a synthetic compound and its biological activity is not fully understood.
Direcciones Futuras
The future directions of CID 11028272 can be divided into two main areas: clinical studies and further research. Clinical studies are needed to investigate the therapeutic potential of CID 11028272 in the treatment of various diseases. Additionally, further research is needed to elucidate the mechanism of action of the compound and to identify potential new therapeutic applications. Furthermore, research is needed to investigate the safety and efficacy of the compound in humans.
Aplicaciones Científicas De Investigación
CID 11028272 has been studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to exhibit anti-inflammatory, anti-microbial, and anti-cancer properties. Additionally, it has been used in the treatment of neurodegenerative and cardiovascular diseases. Furthermore, it has been investigated for its potential application in the treatment of diabetes, obesity, and hypertension.
Propiedades
InChI |
InChI=1S/2C11H21Si2.2ClH.Zr/c2*1-12(2,3)10-7-8-11(9-10)13(4,5)6;;;/h2*7-9H,1-6H3;2*1H;/q;;;;+2/p-2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMUQFAJSXTQEH-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[C]1[CH][CH][C]([CH]1)[Si](C)(C)C.C[Si](C)(C)[C]1[CH][CH][C]([CH]1)[Si](C)(C)C.Cl[Zr]Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42Cl2Si4Zr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[1,3-bis(trimethylsilyl)cyclopentadienyl]zirconium dichloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide](/img/structure/B3337194.png)
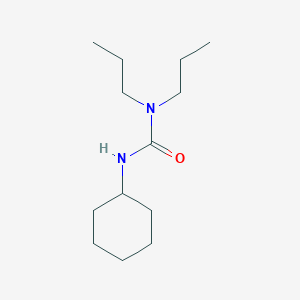
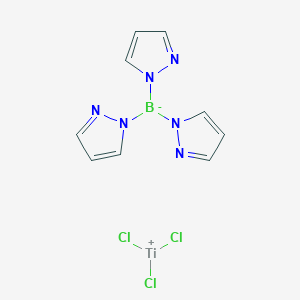
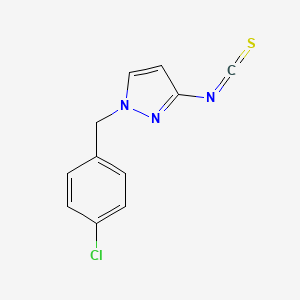

![N-[(Z)-(2-Methoxyphenyl)methylideneamino]acetamide](/img/structure/B3337230.png)

![2-[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]propanedinitrile](/img/structure/B3337239.png)

![2(3h)-Benzothiazolethione, 3-[[(4-nitrophenyl)amino]methyl]-](/img/structure/B3337266.png)

